molecular formula C16H17N B3040626 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 220327-29-7

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3040626
CAS No.: 220327-29-7
M. Wt: 223.31 g/mol
InChI Key: QRDBGYAEGVDVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 220327-29-7, Molecular Formula: C16H17N) is a synthetically produced 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and neuroscience research . The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities . Specifically, 1-phenyl-substituted THIQ analogs have been investigated for their potent biological effects. Research indicates that compounds such as (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline have demonstrated effective anticonvulsant activity and provided protection against hippocampal neuronal degeneration in preclinical studies, highlighting the therapeutic potential of this chemical class for central nervous system (CNS) disorders . The mechanism of action for THIQ derivatives is often multifaceted; some analogs are known to exhibit dopamine D2 receptor-blocking activity, while others may interact with NMDA receptors or influence apoptotic pathways, drawing parallels to compounds like salsolinol which is studied for its role in Parkinson's disease pathogenesis . From a synthetic chemistry perspective, this compound can be accessed via versatile routes such as the Pictet-Spengler condensation, a classic method for constructing the THIQ core, or through alternative cyclization strategies involving ketoamides and organomagnesium reagents . This product is intended for research purposes only, specifically for use in pharmaceutical development, biological screening, and mechanistic studies as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-8-15-14(11-12)9-10-17-16(15)13-5-3-2-4-6-13/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBGYAEGVDVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization: A Foundational Approach

The Bischler-Napieralski reaction remains the most widely employed method for synthesizing 6-Me-1-Ph-THIQ. This two-step process involves the formation of an intermediate amide followed by cyclodehydration. As detailed in a 2013 patent, the synthesis begins with the condensation of 3-methylphenethylamine (1a) and benzoyl chloride (1b) in the presence of sodium hydroxide to yield N-(2-(3-methylphenyl)ethyl)benzamide (2a). Cyclization is then achieved using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux, generating 1-phenyl-6-methyl-3,4-dihydroisoquinoline (3a). Final reduction with sodium borohydride (NaBH₄) in methanol produces the target compound (4a) with an overall yield of 89%.

Critical to this method is the regioselective placement of the methyl group at the 6-position, which is dictated by the meta-substitution of the phenethylamine precursor. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic shifts at δ 2.35 ppm (singlet, CH₃) and δ 3.15–3.45 ppm (multiplet, CH₂–CH₂). Challenges include the handling of corrosive P₂O₅/POCl₃ mixtures and the need for rigorous purification to remove phosphorylated byproducts.

Pummerer Reaction-Mediated Cyclization

An alternative route leveraging the Pummerer reaction was demonstrated in a 2001 study. Here, N-formyl sulfoxides (5a) derived from 3,4-dimethoxyphenethylamine undergo cyclization upon treatment with trifluoroacetic anhydride (TFAA). While the original work focused on 3-phenyl-THIQ derivatives, substituting the starting amine with a 3-methyl analogue enables the synthesis of 6-Me-1-Ph-THIQ. The reaction proceeds via a sulfonium ion intermediate (6a), which undergoes-sigmatropic rearrangement to form the tetrahydroisoquinoline core.

Key advantages of this method include milder reaction conditions (room temperature) and reduced reliance on strong acids. However, the necessity for sulfoxide precursors complicates scalability, and yields for methyl-substituted variants remain modest (62–68%). Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 251.2 [M+H]⁺, consistent with the theoretical mass of 6-Me-1-Ph-THIQ.

Reductive Amination Strategies

Recent advances in reductive amination have expanded the toolkit for synthesizing 6-Me-1-Ph-THIQ. A 2020 study detailed the preparation of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives via Schiff base formation and subsequent borohydride reduction. Adapting this protocol, 3-methylbenzaldehyde (7a) is condensed with 2-phenylethylamine (7b) in ethanol to form the imine intermediate (8a). Reduction with sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) yields 6-Me-1-Ph-THIQ with 78% efficiency.

This method excels in stereochemical control, particularly when chiral amines or catalysts are employed. For instance, using (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine as a precursor enables enantioselective synthesis, though this application remains underexplored for 6-Me-1-Ph-THIQ.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Conditions of Key Preparation Methods

Method Starting Materials Key Reagents Yield (%) Reaction Time
Bischler-Napieralski 3-Methylphenethylamine P₂O₅, POCl₃, NaBH₄ 89 8 h
Pummerer N-Formyl sulfoxide TFAA, NiCl₂–NaBH₄ 68 6 h
Reductive Amination 3-Methylbenzaldehyde NaBH₃CN, EtOH 78 12 h

The Bischler-Napieralski method offers superior yields but requires hazardous reagents. In contrast, reductive amination provides a safer profile at the cost of longer reaction times. The Pummerer reaction strikes a balance but demands specialized precursors.

Analytical Characterization and Quality Control

Accurate quantification of 6-Me-1-Ph-THIQ in reaction mixtures is achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employing a reversed-phase 5CN-MS column with a methanol/ammonium formate mobile phase, this method achieves a detection limit of 0.10 ng/mL. Deuterated internal standards (e.g., 1-MeTIQ-d₄) enhance precision, with recovery rates exceeding 93% for both synthetic and biological matrices.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more

Biological Activity

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and therapeutic implications of 6-Me-THIQ based on recent research findings.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a significant class of alkaloids known for their varied biological effects. They exhibit neuroprotective properties and have been studied for their potential in treating neurodegenerative diseases and other conditions. The structural modifications in THIQ derivatives, such as methyl substitution at the 6-position, can significantly influence their biological activity.

Neuroprotective Effects

Research indicates that 6-Me-THIQ may exhibit neuroprotective effects similar to its analogs. For instance, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated the ability to counteract neurotoxic effects induced by substances like MPTP and rotenone. These compounds are believed to modulate neurotransmitter systems and possess antioxidant properties that protect neuronal cells from damage .

Table 1: Neuroprotective Properties of THIQ Derivatives

CompoundMechanism of ActionEffects on Neurotoxicity
6-Me-THIQModulation of dopamine systemNeuroprotection against MPTP
1MeTIQAntioxidant activityReversal of behavioral syndromes
TIQNeurotransmitter modulationProtection from rotenone effects

Antinociceptive Properties

Studies have shown that 6-Me-THIQ may also possess antinociceptive properties. In experimental models of diabetic neuropathic pain, compounds related to THIQ have been reported to alleviate pain symptoms by restoring neurotransmitter balance and modulating pain pathways .

Structure-Activity Relationships (SAR)

The biological activity of 6-Me-THIQ is closely related to its chemical structure. The presence of the methyl group at the 6-position enhances its interaction with various receptors involved in neuroprotection and pain modulation. Understanding these SARs is crucial for the development of more potent derivatives.

Table 2: Structure-Activity Relationships of THIQ Compounds

Structural FeatureBiological Activity
Methyl group at C-6Increased neuroprotective effects
Phenyl ringEnhanced binding affinity to receptors
Alkyl substitutionsModulation of pharmacokinetics

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 6-Me-THIQ:

  • Neuroprotection in Rodent Models : In rodent studies, administration of THIQ derivatives has shown significant improvements in motor functions following neurotoxic exposure. These findings suggest a protective role against dopaminergic neuron loss .
  • Pain Management : A study demonstrated that acute treatment with THIQ analogs significantly reduced mechanical allodynia and thermal hyperalgesia in diabetic mice models, indicating potential use in managing diabetic neuropathy .
  • Antioxidant Activity : Research indicates that THIQ compounds exhibit antioxidant properties that contribute to their neuroprotective effects by reducing oxidative stress in neural tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly impacts biological activity. Key comparisons include:

Compound 6-Position Substituent Key Pharmacological Properties References
6-Methyl-1-phenyl-THIQ Methyl Underexplored; presumed intermediate lipophilicity
6-Chloro-1-phenyl-THIQ Chloro Enhanced electronic withdrawal; potential CNS activity
SAL (6,7-dihydroxy-1-methyl-THIQ) Hydroxy Neurotoxic; linked to dopamine metabolism disruption
6-Methoxy-THIQ derivatives Methoxy β-Adrenoceptor modulation (weak agonist/antagonist)
6-Trifluoromethyl-THIQ HCl Trifluoromethyl High metabolic stability due to fluorine atoms
  • Methyl vs.
  • Methyl vs.
  • Methyl vs. Methoxy: Methoxy groups enhance β-adrenoceptor binding but reduce potency compared to hydroxylated analogs .

Substituent Effects at the 1-Position

The 1-position phenyl group confers steric bulk and aromatic interactions:

Compound 1-Position Substituent Key Pharmacological Properties References
6-Methyl-1-phenyl-THIQ Phenyl Potential for aromatic π-π stacking in receptors
1-Methyl-THIQ derivatives Methyl Neuroprotective (1MeTIQ) or neurotoxic (SAL)
1-Benzyl-THIQ (1BeTIQ) Benzyl Increased neurotoxicity in Parkinson’s models
CKD712 (1-α-naphthylmethyl) Naphthylmethyl Wound healing via VEGF/HO-1 pathways
  • Phenyl vs. Methyl : 1-Methyl derivatives like 1MeTIQ exhibit neuroprotection by reducing oxidative stress, whereas 1-phenyl substitution may favor receptor binding due to increased steric bulk .
  • Phenyl vs. Naphthylmethyl : CKD712’s naphthylmethyl group enhances induction of VEGF in fibroblasts, highlighting the role of extended aromatic systems in wound healing .

Combined Substituent Effects in 6,7-Disubstituted Derivatives

Compounds with substitutions at both 6- and 7-positions demonstrate synergistic effects:

Compound 6,7-Substituents Key Pharmacological Properties References
6,7-Dimethoxy-1-phenyl-THIQ Dimethoxy Weak β-adrenoceptor activity
6,7-Dihydroxy-1-methyl-THIQ (SAL) Dihydroxy Neurotoxicity via dopamine oxidation
6,7-Methylenedioxy-THIQ Methylenedioxy Improved metabolic stability
  • Dimethoxy vs. Dihydroxy : Methoxy groups reduce receptor affinity compared to hydroxy groups but improve bioavailability .
  • Methylenedioxy : Creates a fused ring system, enhancing rigidity and selectivity for specific targets .

Pharmacological and Toxicological Insights

  • Neurotoxicity : SAL and its derivatives induce α-synuclein aggregation, a hallmark of Parkinson’s disease (PD), while 1-phenyl substitution may mitigate this effect due to reduced redox activity .
  • Metabolic Stability : Trifluoromethyl and methylenedioxy substituents enhance stability against oxidative metabolism, a critical factor in drug design .

Q & A

Basic Research Question

  • 1H-NMR : Focus on aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Splitting patterns help confirm substituent positions .
  • 13C NMR : Differentiate quaternary carbons (e.g., C-1 phenyl attachment at ~140 ppm) .
  • IR : Identify N–H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks and fragmentation patterns .

What strategies address low yields in cyclization steps during synthesis?

Advanced Research Question
Low yields often stem from competing side reactions (e.g., dimerization). Mitigation strategies include:

  • Catalyst optimization : Replace PPA with Lewis acids like BF₃·Et₂O to enhance regioselectivity .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) at C-6 or C-7 to test antimicrobial potency .
  • In vitro assays : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa) .
  • Computational modeling : Perform docking studies with target enzymes (e.g., topoisomerase II) to predict binding affinity .

How should researchers resolve contradictions in reported biological activities (e.g., antitumor vs. neurotoxic effects)?

Advanced Research Question

  • Dose-response analysis : Establish IC₅₀ values to differentiate therapeutic vs. toxic thresholds .
  • Target specificity profiling : Use kinase inhibitor panels to identify off-target effects .
  • Metabolic stability assays : Assess hepatic metabolism (e.g., cytochrome P450 interactions) to explain variability .

What methodological approaches improve regioselectivity during substituent introduction?

Advanced Research Question

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to control electrophilic substitution sites .
  • Friedel-Crafts alkylation : Optimize catalyst (e.g., AlCl₃) and solvent (e.g., CH₂Cl₂) for selective C-8 functionalization .
  • Asymmetric synthesis : Employ chiral auxiliaries or catalysts to control stereochemistry at C-1 .

What are critical considerations when selecting starting materials for scalable synthesis?

Basic Research Question

  • Cost and availability : Phenethylamine is preferred over rare precursors for cost efficiency .
  • Functional group compatibility : Ensure starting materials lack reactive groups (e.g., –OH) that interfere with cyclization .
  • Safety : Avoid hazardous reagents (e.g., epichlorohydrin) unless rigorously controlled .

How can reaction conditions be optimized for gram-scale synthesis?

Advanced Research Question

  • Flow chemistry : Continuous flow systems enhance heat transfer and reduce byproducts in cyclization .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported PPA) for reuse .
  • In-line purification : Integrate scavenger resins to remove impurities during synthesis .

What techniques determine stereochemistry in 6-methyl-1-phenyl-tetrahydroisoquinoline derivatives?

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for 6-amino-2-methyl-8-phenyl derivatives .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
  • Optical rotation : Compare experimental vs. calculated [α]D values for chiral centers .

Which analytical techniques confirm purity and identity of the final compound?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .
  • Melting point analysis : Compare observed vs. literature values (e.g., 107–110°C for crystalline derivatives) .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.